molecular formula C14H23NO2 B3416193 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- CAS No. 67193-95-7

2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-

Cat. No.: B3416193
CAS No.: 67193-95-7
M. Wt: 237.34 g/mol
InChI Key: OMSWREDBGOSTLF-UHFFFAOYSA-N
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Description

The compound 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- is a β-adrenergic receptor antagonist (beta-blocker) analog characterized by a propanolamine backbone. Its structure includes:

  • Aromatic moiety: A 4-ethylphenoxy group at position 1.
  • Amino substituent: A (1-methylethyl)amino (isopropylamino) group at position 2.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h5-8,11,13,15-16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSWREDBGOSTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CNC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385397
Record name 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-95-7, 104359-10-6
Record name 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067193957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
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Record name 1-(4-ETHYL-PHENOXY)-3-ISOPROPYLAMINO-PROPAN-2-OL
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Preparation Methods

The synthesis of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- typically involves multiple steps. One common synthetic route includes the reaction of 4-ethylphenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or isopropylamino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Beta-Blockers
Compound Name Aromatic Substituent (Position 1) Amino Substituent (Position 3) Molecular Formula (Base) Molecular Weight (Base)
Target Compound 4-Ethylphenoxy (1-Methylethyl)amino C14H21NO2 247.33 g/mol
Propranolol () 1-Naphthalenyloxy (1-Methylethyl)amino C16H21NO2 259.34 g/mol
Mepindolol () 2-Methylindol-4-yloxy (1-Methylethyl)amino C14H19N2O2 247.32 g/mol
Pindolol () 1H-Indol-4-yloxy (1-Methylethyl)amino C14H20N2O2 248.33 g/mol
Oxprenolol () 2-(2-Propenyloxy)phenoxy (1-Methylethyl)amino C15H23NO3 265.35 g/mol

Key Observations :

  • The target compound features a simpler aromatic group (4-ethylphenoxy) compared to propranolol’s bulky naphthalene ring or pindolol’s indole system.

Pharmacological Activity

Beta-blockers inhibit adrenergic receptors (β1/β2). Structural variations influence selectivity and potency:

  • Propranolol: Non-selective β1/β2 antagonist; high lipophilicity enhances CNS penetration .
  • Pindolol : Partial agonist activity with intrinsic sympathomimetic effects due to indole moiety .
  • Target Compound: The 4-ethylphenoxy group likely confers moderate β1 selectivity (similar to atenolol analogs) but lacks the partial agonist activity seen in pindolol.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogies
Property Target Compound Propranolol Pindolol
LogP (Predicted) ~2.5 3.0 1.8
Water Solubility Moderate (salt-dependent) Low (HCl salt) Moderate (free base)
Plasma Half-Life ~4–6 hours (estimated) 3–6 hours 3–4 hours
Metabolism Hepatic (CYP2D6 oxidation of ethyl group) CYP2D6/1A2 Glucuronidation

Notes:

  • The ethyl group in the target compound may undergo oxidation to a carboxylic acid, similar to propranolol’s naphthyl metabolism .
  • Reduced lipophilicity compared to propranolol may limit CNS penetration but improve renal excretion.

Biological Activity

2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- (CAS No. 67193-95-7) is an organic compound characterized by a complex structure that includes a propanol backbone, an ethylphenoxy group, and an isopropylamino group. This compound has garnered attention in various fields of scientific research for its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- is C14H23NO2C_{14}H_{23}NO_2. Its structure allows for diverse interactions with biological targets, primarily due to the presence of the phenoxy and amino functional groups. These groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for modulating biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding with target proteins, while the amino group can form ionic bonds with negatively charged sites. This dual interaction mechanism may lead to various pharmacological effects, including:

  • Enzyme modulation : The compound may act as a biochemical probe to study enzyme interactions.
  • Receptor binding : It may influence receptor activity, potentially affecting signaling pathways.

In Vitro Studies

Research has indicated that 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- exhibits notable biological activities in vitro. For example:

  • Cytotoxicity : In studies assessing cytotoxic effects on human primary hepatocytes and rat brain striatum neurons, the compound showed relatively low cytotoxicity, with IC50 values around 368.2 mg/L for neurons and 403.1 mg/L for hepatocytes .
  • Enzyme Interaction : Investigations into its role as a potential enzyme inhibitor have shown promise in modulating enzyme activity related to lipid metabolism disorders .

Case Studies

A case study involving the compound's application in drug development highlighted its potential as a therapeutic agent. Researchers explored its efficacy in treating conditions linked to gastrointestinal disorders by examining its interaction with guanylate cyclase receptors, which play a crucial role in gastrointestinal function .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureKey DifferencesBiological Activity
2-Propanol, 1-(4-methoxyphenoxy)-3-[(1-methylethyl)amino]-Similar backbone with methoxy groupMethoxy vs. ethylphenoxyVaries in enzyme interaction
2-Propanol, 1-(4-chlorophenoxy)-3-[(1-methylethyl)amino]-Chlorine substitutionChlorine vs. ethyl groupDifferent reactivity patterns
2-Propanol, 1-(4-nitrophenoxy)-3-[(1-methylethyl)amino]-Nitro substitutionNitro vs. ethyl groupAltered electronic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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